molecular formula C5H4O2S B147515 2-Thiophenecarboxylic acid CAS No. 527-72-0

2-Thiophenecarboxylic acid

Cat. No.: B147515
CAS No.: 527-72-0
M. Wt: 128.15 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2. It is a conjugate acid of a thiophene-2-carboxylate.

Scientific Research Applications

Environmental-Friendly Synthesis

2-Thiophenecarboxylic acid can be synthesized through an environmental-friendly process involving bromination, Grignard reaction, and oxidation steps, offering a greener approach with a notable overall yield of 74% (Guo Hai, 2007).

Thermochemical Properties

The thermochemical properties of this compound, such as enthalpies of combustion and sublimation, have been thoroughly studied. This research provides valuable insights into the molecular and electronic structures of these compounds, contributing to a better understanding of their stability and substituent effects (M. Temprado et al., 2002).

Synthesis with Catalysts

Innovative synthesis methods involving catalysts like vanadium, iron, or molybdenum have been developed for this compound and its derivatives, showcasing the versatility of this compound in various chemical reactions and the importance of catalyst choice in optimizing yields (R. Khusnutdinov et al., 2004).

Applications in Metal-Organic Frameworks (MOFs)

This compound plays a crucial role in the construction of thiophene-based metal-organic frameworks (MOFs). These MOFs demonstrate promising applications in luminescence sensing and environmental contaminant removal, highlighting the multifunctional nature of this compound in advanced material sciences (Yang Zhao et al., 2017).

Safety and Hazards

2-Thiophenecarboxylic acid is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 2-Thiophenecarboxylic acid are not mentioned in the search results, it’s worth noting that thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

thiophene-2-carboxylic acid
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InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25112-68-9 (hydrochloride salt)
Record name 2-Thiophenecarboxylic acid
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DSSTOX Substance ID

DTXSID2060177
Record name 2-Thiophenecarboxylic acid
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Molecular Weight

128.15 g/mol
Source PubChem
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Physical Description

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiophenecarboxylic acid
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Record name 2-Thiophenecarboxylic acid
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Vapor Pressure

0.0078 [mmHg]
Record name 2-Thiophenecarboxylic acid
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CAS No.

527-72-0
Record name 2-Thiophenecarboxylic acid
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Record name 2-thenoic acid
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Record name 2-THIOPHENECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.86 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.1691 g of 2-thiophenecarbonitrile. The final concentration of 2-thiophencarbonitrile was 0.307 M. The reaction mixture was mixed on a rotating platform at 27° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-thiophenecarbonitrile was 99.5%, and the yields of 2-thiophenecarboxamide and 2-thiophenecarboxylic acid were 98% and 0%, respectively.
Name
potassium phosphate
Quantity
3.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
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reactant
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0.1691 g
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reactant
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0 (± 1) mol
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reactant
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7.5 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenecarboxylic acid
Reactant of Route 2
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Reactant of Route 5
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2-Thiophenecarboxylic acid

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